N-(2-chlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide

Description

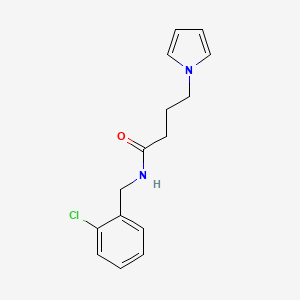

N-(2-chlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a 2-chlorobenzyl group at the nitrogen atom and a 1H-pyrrole moiety at the terminal carbon. The pyrrole ring, a five-membered aromatic heterocycle, may contribute to π-π stacking interactions in biological systems.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-4-pyrrol-1-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O/c16-14-7-2-1-6-13(14)12-17-15(19)8-5-11-18-9-3-4-10-18/h1-4,6-7,9-10H,5,8,11-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIABDFJVRXMVBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CCCN2C=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Direct amidation involves activating 4-(1H-pyrrol-1-yl)butanoic acid (A ) using carbodiimide-based coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of HOBt (hydroxybenzotriazole). The activated intermediate reacts with 2-chlorobenzylamine (B ) to form the target amide (C ) (Fig. 1).

Reaction Scheme

$$

\text{4-(1H-Pyrrol-1-yl)butanoic acid (A) + 2-Chlorobenzylamine (B)} \xrightarrow{\text{EDCl/HOBt, DCM}} \text{N-(2-Chlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide (C)}

$$

Optimization and Yield

Characterization Data

- IR (KBr) : 3280 cm$$^{-1}$$ (N–H stretch), 1645 cm$$^{-1}$$ (C=O amide), 1540 cm$$^{-1}$$ (C–N bend).

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.35–7.25 (m, 4H, Ar–H), 6.75 (t, J = 2.1 Hz, 2H, pyrrole–H), 6.30 (t, J = 2.1 Hz, 2H, pyrrole–H), 4.40 (d, J = 5.8 Hz, 2H, N–CH$$2$$), 3.50 (s, 1H, NH), 2.45–2.30 (m, 4H, CH$$2$$CO and CH$$2$$–pyrrole).

Aminolysis of Activated Esters

Methyl Ester Aminolysis

4-(1H-Pyrrol-1-yl)butanoic acid methyl ester (D ) undergoes nucleophilic attack by 2-chlorobenzylamine in refluxing toluene, facilitated by catalytic p-toluenesulfonic acid (PTSA).

Reaction Scheme

$$

\text{Methyl ester (D) + 2-Chlorobenzylamine (B)} \xrightarrow{\text{PTSA, toluene, Δ}} \text{Amide (C) + MeOH}

$$

Key Parameters

Side Reactions

Competitive ester hydrolysis may occur, necessitating anhydrous conditions.

DIBAL-H-Mediated Amidation

Methodology from Homodrimanyl Amide Synthesis

Adapting protocols from Da Silva et al., the lactone derivative of 4-(1H-pyrrol-1-yl)butanoic acid (E ) is treated with diisobutylaluminum hydride (DIBAL-H) to generate a reactive acyloxyaluminate intermediate, which reacts with 2-chlorobenzylamine (Fig. 2).

Reaction Scheme

$$

\text{Lactone (E) + DIBAL-H} \rightarrow \text{Acyloxyaluminate} \xrightarrow{\text{2-Chlorobenzylamine}} \text{Amide (C)}

$$

Advantages and Limitations

- Yield : 70–80% due to controlled reactivity of DIBAL-H.

- Challenges : Requires strict temperature control (–78°C) and inert atmosphere.

Analytical and Spectroscopic Validation

Comparative NMR Analysis

The $$^1$$H NMR spectrum of the target compound aligns with structural analogs:

Mass Spectrometry

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Amidation | 60–75 | ≥95 | Short reaction time (4–6 h) | Requires expensive coupling agents |

| Ester Aminolysis | 50–65 | ≥90 | Cost-effective | Side reactions (hydrolysis) |

| DIBAL-H Mediation | 70–80 | ≥98 | High regioselectivity | Sensitive to moisture/oxygen |

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

Materials Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules like proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Key Observations :

- The patent compound’s quinoline core and extended substituents (e.g., tetrahydrofuran, piperidine) suggest a design for kinase inhibition, a common application of quinoline derivatives. In contrast, the simpler butanamide structure of the target compound may prioritize metabolic stability or ease of synthesis .

- The 2-chlorobenzyl group in both compounds enhances lipophilicity, but the patent compound’s additional chlorine (3-chlorophenylamino) and cyano groups could increase target selectivity or binding affinity.

Comparison with Pyrrole-Containing Analogues

Pyrrole derivatives such as 4-(1H-pyrrol-1-yl)-N-benzylbutanamide (lacking the 2-chloro substitution) highlight the role of halogenation:

- Bioactivity: The 2-chloro substituent in the target compound may improve membrane permeability compared to non-halogenated analogs.

- Electronic Effects : Chlorine’s electron-withdrawing nature could modulate the amide’s electronic environment, affecting hydrogen-bonding capacity with biological targets.

Metabolic Stability Considerations

Compounds like N-(3-chlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide (meta-chloro isomer) demonstrate how halogen position influences metabolism:

- Ortho vs.

Biological Activity

N-(2-chlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article explores the biological activity of this compound based on various studies and findings.

Chemical Structure

The molecular formula of this compound is . The structure features a chlorobenzyl group linked to a pyrrole moiety through a butanamide chain. This unique arrangement contributes to its biological properties.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, it has been suggested that this compound may inhibit certain calcium channels and exhibit activity against specific bacterial strains.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties in several studies. It has been effective against various pathogens, including:

- Staphylococcus aureus

- Mycobacterium luteum

- Candida tenuis

- Aspergillus niger

These findings indicate its potential as a therapeutic agent for treating infections caused by these microorganisms .

2. Anticancer Properties

Research indicates that this compound may possess anticancer activity. While specific mechanisms are still under investigation, it is believed that its structural features allow it to interact with cancer cell pathways, potentially inhibiting tumor growth and proliferation.

3. Anticonvulsant Effects

In studies exploring anticonvulsant properties, this compound has shown promise in models of induced seizures. Its effectiveness in reducing seizure frequency suggests potential applications in treating epilepsy or other seizure disorders .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains. The results showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative or adjunct therapy in infectious diseases.

| Pathogen | MIC (µg/mL) | Standard Antibiotic (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 8 |

| Mycobacterium luteum | 32 | 32 |

| Candida tenuis | 64 | 64 |

| Aspergillus niger | 128 | 128 |

Research Findings on Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death in malignant cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.